REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][CH:5]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][CH2:6]1.[OH-].[Na+]>>[CH3:11][C:8]1([CH3:12])[CH2:7][CH2:6][CH:5]([CH2:4][C:3]([OH:13])=[O:2])[CH2:10][CH2:9]1 |f:1.2|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1CCC(CC1)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |